molecular formula C10H9F3N2O B13973230 1H-Isoindol-5-amine, 2,3-dihydro-2-(trifluoroacetyl)- CAS No. 697305-97-8

1H-Isoindol-5-amine, 2,3-dihydro-2-(trifluoroacetyl)-

Cat. No.: B13973230
CAS No.: 697305-97-8
M. Wt: 230.19 g/mol
InChI Key: GLZWTOBGMDMQCW-UHFFFAOYSA-N
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Description

1H-Isoindol-5-amine, 2,3-dihydro-2-(trifluoroacetyl)- is a chemical compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This specific compound is characterized by the presence of an amine group at the 5-position and a trifluoroacetyl group at the 2-position of the dihydroisoindole ring. The trifluoroacetyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindol-5-amine, 2,3-dihydro-2-(trifluoroacetyl)- can be achieved through several synthetic routes. One common method involves the reaction of indoline with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindol-5-amine, 2,3-dihydro-2-(trifluoroacetyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted isoindoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Isoindol-5-amine, 2,3-dihydro-2-(trifluoroacetyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1H-Isoindol-5-amine, 2,3-dihydro-2-(trifluoroacetyl)- involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate key signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-2-methyl-1H-isoindol-5-amine
  • 2-Phenyl-2,3-dihydro-1H-isoindol-5-amine
  • 2,3-Dihydro-1H-isoindol-5-amine dihydrochloride

Uniqueness

1H-Isoindol-5-amine, 2,3-dihydro-2-(trifluoroacetyl)- is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and potential biological activities compared to its analogs.

Properties

CAS No.

697305-97-8

Molecular Formula

C10H9F3N2O

Molecular Weight

230.19 g/mol

IUPAC Name

1-(5-amino-1,3-dihydroisoindol-2-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C10H9F3N2O/c11-10(12,13)9(16)15-4-6-1-2-8(14)3-7(6)5-15/h1-3H,4-5,14H2

InChI Key

GLZWTOBGMDMQCW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1C(=O)C(F)(F)F)C=C(C=C2)N

Origin of Product

United States

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